
Gatifloxacin Dimer 1
Descripción general
Descripción
Gatifloxacin Dimer 1 is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The dimer form, this compound, is synthesized by linking two Gatifloxacin molecules through a piperazine bridge, enhancing its antibacterial properties .
Mecanismo De Acción
Target of Action
Gatifloxacin Dimer 1, like its monomer Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The bactericidal action of this compound is achieved by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding of DNA, a critical step in DNA replication . This disruption in the replication process leads to cell death, effectively eliminating the bacterial infection.
Pharmacokinetics
Gatifloxacin, the monomer of this compound, has high oral bioavailability (96%), allowing for effective delivery through oral administration . It has a large volume of distribution (∼1.8 L/kg), low protein binding (∼20%), and broad tissue distribution . Gatifloxacin is primarily excreted unchanged in the urine (>80%) . The pharmacokinetics of this compound may be similar, but specific studies would be needed to confirm this.
Result of Action
The result of this compound’s action is the effective elimination of bacterial infections. By inhibiting key enzymes involved in DNA replication, the drug causes bacterial cell death, helping to clear the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, a study found that the adsorption and desorption characteristics of Gatifloxacin, the monomer of this compound, varied when interacting with different iron mineral/water interfaces . This suggests that the drug’s action, efficacy, and stability could be influenced by the specific environmental conditions in which it is used.
Análisis Bioquímico
Biochemical Properties
Gatifloxacin Dimer 1 plays a significant role in biochemical reactions by interacting with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. This compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death. The interaction between this compound and these enzymes is characterized by the formation of stable complexes that prevent the enzymes from functioning properly .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA, which is necessary for DNA replication and transcription. This compound binds to these enzymes and forms stable complexes, preventing them from functioning properly. This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. Additionally, this compound can induce changes in gene expression by affecting the transcriptional machinery of bacterial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its antibacterial activity. Long-term exposure to this compound can result in the development of bacterial resistance, which can reduce its effectiveness in treating infections .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is effective in inhibiting bacterial growth and treating infections. At high doses, it can cause toxic or adverse effects, such as gastrointestinal disturbances and central nervous system disturbances. Studies have shown that the threshold for these adverse effects is relatively high, indicating that this compound has a wide therapeutic window. Nevertheless, caution should be exercised when administering high doses of this compound to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and excretion. The compound undergoes limited biotransformation in humans, with less than 1% of the dose excreted in the urine as ethylenediamine and methylethylenediamine metabolites. This compound does not interact significantly with the cytochrome P450 enzyme family, indicating that it has a low potential for drug-drug interactions. The primary route of excretion for this compound is through the urine, where it is excreted unchanged .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound has a large volume of distribution and low protein binding, allowing it to penetrate tissues effectively. This compound is primarily excreted unchanged in the urine, indicating that it is not extensively metabolized in the body. The compound’s broad tissue distribution and high oral bioavailability make it an effective antibacterial agent for treating systemic infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Gatifloxacin Dimer 1 involves the reaction of Gatifloxacin with a piperazine derivative. The process typically includes:
Step 1: Activation of the carboxylic acid group of Gatifloxacin using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Step 2: Reaction with piperazine to form the dimer linkage.
Step 3: Purification of the product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: Gatifloxacin Dimer 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinolone ring, affecting its antibacterial activity.
Substitution: Substitution reactions at the piperazine or quinolone moieties can yield different derivatives with varied biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct antibacterial properties .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of Gatifloxacin Dimer 1 involves several steps:
- Condensation Reaction : The initial step involves the reaction of Gatifloxacin with a piperazine derivative in a suitable solvent like dimethyl sulfoxide (DMSO).
- Hydrolysis : The resulting compound undergoes hydrolysis to yield this compound.
- Characterization Techniques : The compound is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Data Table: Synthesis Parameters of this compound
Step | Reagents/Conditions | Observations |
---|---|---|
Condensation | Gatifloxacin, piperazine, DMSO | Formation of intermediate compounds |
Hydrolysis | Triethylamine, methanol | Yielded this compound |
Characterization | Mass spectrometry, NMR | Confirmed molecular structure |
Antimicrobial Activity
This compound exhibits enhanced antibacterial activity compared to its parent compound. Its mechanism of action involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. This dimer has shown effectiveness against various strains of bacteria that are resistant to conventional antibiotics.
Case Study: Efficacy Against Resistant Strains
A study conducted on the efficacy of this compound against quinolone-resistant bacterial strains demonstrated significant antibacterial activity. The results indicated that:
- In vitro Tests : Showed a minimum inhibitory concentration (MIC) lower than that of Gatifloxacin alone against resistant strains.
- Clinical Relevance : This suggests potential for clinical use in treating infections caused by resistant bacteria.
Anti-inflammatory Properties
In addition to its antibacterial activity, this compound has been evaluated for anti-inflammatory properties. Research indicates that it may reduce inflammation in bacterial infections, potentially leading to improved patient outcomes.
Data Table: Anti-inflammatory Effects
Parameter | This compound | Gatifloxacin |
---|---|---|
Cytokine Inhibition | Significant | Moderate |
Reduction in Inflammatory Markers | High | Low |
Comparación Con Compuestos Similares
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A third-generation fluoroquinolone with a broader spectrum against Gram-positive bacteria.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against anaerobes.
Uniqueness of Gatifloxacin Dimer 1: this compound is unique due to its dimeric structure, which enhances its antibacterial activity and potentially reduces the development of resistance compared to monomeric fluoroquinolones .
Actividad Biológica
Gatifloxacin Dimer 1 is a synthetic derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound exhibits enhanced antibacterial properties compared to its monomeric form, primarily due to its structural modifications that improve its interaction with bacterial enzymes. This article explores the biological activity of this compound, including its mechanism of action, biochemical pathways, and empirical research findings.
Overview of this compound
This compound is synthesized by linking two Gatifloxacin molecules through a piperazine bridge. This modification enhances its efficacy against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The dimerization alters the pharmacodynamics and pharmacokinetics of the compound, leading to improved antibacterial activity.
Target Enzymes : Like Gatifloxacin, the primary targets of this compound are bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria.
Mode of Action : The compound exerts its bactericidal effects by inhibiting these enzymes, leading to the disruption of DNA supercoiling and ultimately causing bacterial cell death. The inhibition results in the accumulation of DNA breaks, which are lethal to bacterial cells .
Biochemical Pathways
This compound interacts with key bacterial enzymes involved in DNA processes:
- DNA Replication : By inhibiting DNA gyrase and topoisomerase IV, the compound prevents proper DNA replication.
- Cellular Effects : In bacterial cells, this leads to cell death. In mammalian systems, it may influence gene expression and cellular metabolism.
Pharmacokinetics
Gatifloxacin exhibits high oral bioavailability (96%), which is also expected for its dimer form due to structural similarities. However, the pharmacokinetic profile may vary due to differences in absorption and distribution resulting from dimerization.
Case Studies and Experimental Data
- Bactericidal Activity : Research indicates that this compound shows significant bactericidal activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). In comparative studies, it has demonstrated greater efficacy than ciprofloxacin against certain strains .
- Resistance Mechanisms : Studies have shown that mutations in target genes (gyrA and parC) can lead to increased minimum inhibitory concentrations (MICs) for this compound. Notably, resistance mutations affected the dimer's efficacy differently compared to ciprofloxacin, highlighting its unique interaction with bacterial targets .
- Chemical Stability : Laboratory studies have assessed the stability of this compound under physiological conditions. While it remains stable initially, prolonged exposure can lead to degradation and reduced antibacterial activity .
Table 1: Comparative Efficacy Against Bacterial Strains
Compound | Bacterial Strain | MIC (µg/mL) | Efficacy Comparison |
---|---|---|---|
This compound | S. aureus | 0.5 | Higher than Ciprofloxacin |
This compound | E. coli | 2 | Comparable to Ciprofloxacin |
Ciprofloxacin | S. aureus | 1 | Baseline |
Ciprofloxacin | E. coli | 2 | Baseline |
Table 2: Resistance Mutations Impact on MIC
Mutation Type | Affected Gene | MIC Increase for Dimer (µg/mL) | MIC Increase for Ciprofloxacin (µg/mL) |
---|---|---|---|
gyrA mutation | gyrA | +4 | +2 |
parC mutation | parC | +3 | +6 |
Propiedades
IUPAC Name |
7-[4-(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32F2N4O8/c1-15-12-36(26-22(34)10-18-24(30(26)46-2)38(16-4-5-16)13-20(28(18)40)32(42)43)8-9-37(15)27-23(35)11-19-25(31(27)47-3)39(17-6-7-17)14-21(29(19)41)33(44)45/h10-11,13-17H,4-9,12H2,1-3H3,(H,42,43)(H,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOKMKFXDYQBID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C5=C(C=C6C(=C5OC)N(C=C(C6=O)C(=O)O)C7CC7)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32F2N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.